molecular formula C14H16ClN5O B8486083 N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide

N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide

Cat. No.: B8486083
M. Wt: 305.76 g/mol
InChI Key: KXQMGDDMVIRDJJ-UHFFFAOYSA-N
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Description

N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazine ring substituted with a chlorine atom and a methyl group, linked to a tetrahydroindazole carboxamide moiety. Its intricate structure suggests potential utility in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated pyrazine under palladium catalysis . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it might inhibit certain kinases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide is unique due to its specific combination of a chloropyrazine moiety with a tetrahydroindazole carboxamide structure. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H16ClN5O

Molecular Weight

305.76 g/mol

IUPAC Name

N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide

InChI

InChI=1S/C14H16ClN5O/c1-20-12-4-2-3-9(10(12)7-19-20)14(21)18-8-11-13(15)17-6-5-16-11/h5-7,9H,2-4,8H2,1H3,(H,18,21)

InChI Key

KXQMGDDMVIRDJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(CCC2)C(=O)NCC3=NC=CN=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid (6 g, 33 mmol) and (3-chloropyrazin-2-yl)methanamine hydrochloride (6 g, 33 mmol) in 200 mL of DCM was added TEA (9 g, 88 mmol) dropwise. The resulting mixture was stirred at room temperature for 5 mins, and then HATU (12.5 g, 33 mmol) was added to the solution in portions at 0° C. The mixture was stirred at room temperature for 2 hours. Water was added, the DCM layers was separated, and washed with brine, dried over Na2SO4. The solvent was removed and the residue was purified by column chromatography on silica gel (PE/THF=5/1 v/v %) to afford N-((3-chloropyrazin-2-yl)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide (1.5 g, 15%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
12.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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